molecular formula C17H13Cl3N4O5S B1225321 3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID

3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID

Cat. No.: B1225321
M. Wt: 491.7 g/mol
InChI Key: GPWHVVCHKQBJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID is a complex organic compound with a unique structure that includes a sulfanylidene group, a trichloroethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID involves multiple steps, including the introduction of the sulfanylidene group, the trichloroethyl group, and the nitrophenyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the use of palladium catalysts in the Sonogashira reaction is a common method for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the nitrophenyl group can produce aniline derivatives.

Scientific Research Applications

3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID include other benzoic acid derivatives with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13Cl3N4O5S

Molecular Weight

491.7 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H13Cl3N4O5S/c18-17(19,20)15(22-13(25)9-3-2-6-12(8-9)24(28)29)23-16(30)21-11-5-1-4-10(7-11)14(26)27/h1-8,15H,(H,22,25)(H,26,27)(H2,21,23,30)

InChI Key

GPWHVVCHKQBJTJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID
Reactant of Route 3
3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID
Reactant of Route 4
3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID
Reactant of Route 5
3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID
Reactant of Route 6
3-(3-(2,2,2-TRICHLORO-1-(3-NITRO-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.